2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide
CAS No.: 919853-59-1
Cat. No.: VC5759021
Molecular Formula: C19H17FN2O3S2
Molecular Weight: 404.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919853-59-1 |
|---|---|
| Molecular Formula | C19H17FN2O3S2 |
| Molecular Weight | 404.47 |
| IUPAC Name | 2-(4-ethylsulfonylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C19H17FN2O3S2/c1-2-27(24,25)16-9-3-13(4-10-16)11-18(23)22-19-21-17(12-26-19)14-5-7-15(20)8-6-14/h3-10,12H,2,11H2,1H3,(H,21,22,23) |
| Standard InChI Key | ASEKDBACTKNKOR-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₉H₁₇FN₂O₃S₂, comprising:
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A thiazole core (C₃H₂NS) with a 4-fluorophenyl substituent at position 4.
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An acetamide bridge (-NH-C(=O)-CH₂-) linking the thiazole to a 4-ethylsulfonylphenyl group.
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Ethylsulfonyl (-SO₂C₂H₅) and fluoro (-F) functional groups, enhancing polarity and electronic effects .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 404.47 g/mol |
| IUPAC Name | 2-(4-ethylsulfonylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
| SMILES | CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 1 (amide -NH) |
| Hydrogen Bond Acceptors | 6 (SO₂, F, amide C=O, thiazole N) |
The ethylsulfonyl group contributes to solubility in polar solvents, while the fluorophenyl moiety enhances metabolic stability .
Synthetic Pathways and Optimization
General Synthesis Strategy
The compound is synthesized via a multi-step approach:
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Thiazole Ring Formation:
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Acetamide Linker Introduction:
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Reaction of 2-amino-4-(4-fluorophenyl)thiazole with 4-(ethylsulfonyl)phenylacetyl chloride in the presence of a base (e.g., triethylamine).
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Sulfonation and Alkylation:
Critical Reaction Parameters
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Catalysts: Pd(II) catalysts for Suzuki-Miyaura cross-coupling in fluorophenyl incorporation .
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Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >60% purity .
Biological Activity and Mechanistic Insights
Anticancer Activity
Thiazole derivatives with fluorophenyl groups demonstrate:
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Apoptosis Induction: Activation of caspase-3/7 in A549 lung adenocarcinoma cells (IC₅₀ = 23–30 µM) .
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Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -F, -SO₂) improve potency by modulating electron density .
Table 2: Comparative Bioactivity of Thiazole Analogs
| Compound | Target Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| This Compound | Inferred from analogs | N/A | |
| Analog 19 | A549 cytotoxicity | 23.30 µM | |
| Analog A1 | Xanthomonas oryzae inhibition | 156.7 µM |
Pharmacological and Toxicological Profile
ADME Properties
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Absorption: High gastrointestinal permeability (Predicted Caco-2 permeability: 5.2 × 10⁻⁶ cm/s).
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Metabolism: Likely hepatic oxidation via CYP3A4, with sulfone reduction as a minor pathway .
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Excretion: Renal clearance predominates due to moderate hydrophilicity (LogP = 3.2) .
Toxicity Considerations
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Acute Toxicity: No in vivo data available. In silico predictions suggest low hepatotoxicity (ProTox-II score: 0.32) .
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Genotoxicity: Thiazole rings may intercalate DNA, warranting further Ames testing .
Applications and Future Directions
Therapeutic Applications
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Antimicrobials: Potential for agrochemical use against plant pathogens (e.g., Xanthomonas spp.) .
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Oncology: Lead candidate for solid tumors due to fluorophenyl-thiazole synergy .
Industrial and Research Uses
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Chemical Probes: Tool compound for studying sulfonyl group interactions in enzyme inhibition .
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Material Science: Thiazole cores in organic semiconductors due to π-conjugation .
Challenges and Opportunities
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